molecular formula C10H13BrO2 B2503528 1-Bromo-2-methoxy-4-propoxybenzene CAS No. 200336-46-5

1-Bromo-2-methoxy-4-propoxybenzene

Cat. No. B2503528
Key on ui cas rn: 200336-46-5
M. Wt: 245.116
InChI Key: DJVGJPKDBDIQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004959

Procedure details

Prepare a solution of 4-bromo-3-methoxyphenol (6.5 g, 32 mmole), and potassium carbonate (15 g) in acetone (250 mL) under argon. Add n-propyl iodide (9.0 g, 5.2 mL, 53 mmole) and heat to reflux overnight. Cool to room temperature and filter. Rotovap to condense and evaporate the solvents. Check by thin layer chromatagraphy (25% ethyl aceate/75% hexane). Wash three times with 100 mL 3% potassium hydroxide. Dry the organic layer with magnesium sulfate. Filter and rotovap. Purify by chromatography and place under high vacuum to obtain the title compound (6.9 g, 88%). Rf=0.60 (EtOAc/hexane; 25:75).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH2:18][CH3:19]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][CH2:18][CH3:19])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)OC
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(CC)I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Rotovap to condense
CUSTOM
Type
CUSTOM
Details
evaporate the solvents
WASH
Type
WASH
Details
Wash three times with 100 mL 3% potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
Purify by chromatography and place under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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